Dimethyl m-phenylenediacrylate

Description

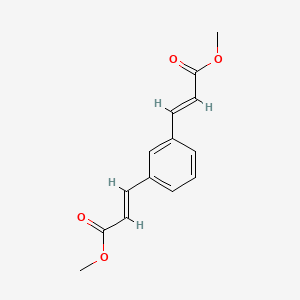

Structure

3D Structure

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl (E)-3-[3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate |

InChI |

InChI=1S/C14H14O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-10H,1-2H3/b8-6+,9-7+ |

InChI Key |

OYTKVKMZSNSYBA-CDJQDVQCSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)/C=C/C(=O)OC |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and reactivity of dimethyl 1,3-phenylenediacrylate

An In-depth Technical Guide to the Chemical Structure and Reactivity of Dimethyl 1,3-Phenylenediacrylate

Introduction

Dimethyl 1,3-phenylenediacrylate is a difunctional monomer belonging to the family of acrylate esters. Its structure, characterized by a rigid 1,3-disubstituted aromatic core flanked by two reactive methyl acrylate moieties, makes it a valuable building block in polymer chemistry and material science. The meta-substitution pattern of the phenyl ring imparts specific spatial and electronic properties that influence its reactivity and the architecture of the resulting polymers. This guide provides a comprehensive overview of the chemical structure, spectroscopic properties, synthesis, and key reactivity patterns of dimethyl 1,3-phenylenediacrylate, with a focus on its utility for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in dimethyl 1,3-phenylenediacrylate dictates its chemical behavior and physical characteristics.

Molecular Structure

The molecule consists of a central benzene ring with two methyl acrylate groups attached at the 1 and 3 positions. The acrylate groups are conjugated systems, which influences their reactivity.

Caption: Chemical structure of dimethyl 1,3-phenylenediacrylate.

Physicochemical and Spectroscopic Data

A summary of the key properties and spectroscopic data for dimethyl 1,3-phenylenediacrylate is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | Calculated |

| Molecular Weight | 246.26 g/mol | Calculated |

| Appearance | White to off-white solid | General knowledge |

| ¹H-NMR (CDCl₃, δ ppm) | 7.702 (d, 2H), 7.654 (s, 1H), 7.548 (d, 2H), 7.417 (t, 1H), 6.482 (d, 2H), 3.823 (s, 6H) | [1] |

| ¹³C-NMR (CDCl₃, δ ppm) | 168.82, 145.47, 137.73, 137.71, 131.14, 129.36, 120.42, 53.48 | [1] |

Spectroscopic Interpretation:

-

¹H-NMR: The spectrum shows distinct signals for the aromatic protons, the vinylic protons of the acrylate groups, and the methyl ester protons. The downfield shifts of the aromatic and vinylic protons are indicative of the electron-withdrawing nature of the ester groups. The singlet at 3.823 ppm corresponds to the six equivalent protons of the two methyl groups.

-

¹³C-NMR: The spectrum confirms the presence of the carbonyl carbons of the ester groups at 168.82 ppm. The signals in the aromatic region (120-146 ppm) correspond to the carbons of the benzene ring and the vinylic carbons. The peak at 53.48 ppm is characteristic of the methyl ester carbons.

Synthesis of Dimethyl 1,3-Phenylenediacrylate

While various methods can be envisioned for the synthesis of dimethyl 1,3-phenylenediacrylate, two common and effective strategies in organic synthesis are the Heck reaction and the Wittig reaction.

Proposed Synthesis via Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] For the synthesis of dimethyl 1,3-phenylenediacrylate, this would involve the coupling of 1,3-diiodobenzene or 1,3-dibromobenzene with methyl acrylate.

Reaction Scheme:

Caption: Wittig reaction for dimethyl 1,3-phenylenediacrylate synthesis.

Causality Behind Experimental Choices:

-

Ylide Formation: The Wittig reagent is prepared in a two-step process: first, the formation of a phosphonium salt via an Sₙ2 reaction of triphenylphosphine with methyl bromoacetate, followed by deprotonation with a strong base (e.g., NaH or n-BuLi) to form the ylide. [4]* Reaction with Aldehyde: The nucleophilic ylide then attacks the electrophilic carbonyl carbons of isophthalaldehyde to form the alkene linkages. [5]

Chemical Reactivity

The reactivity of dimethyl 1,3-phenylenediacrylate is dominated by the two acrylate functional groups. The aromatic ring is generally less reactive due to the deactivating effect of the two meta-directing acrylate substituents.

Reactivity of the Acrylate Groups

The electron-withdrawing nature of the ester group makes the β-carbon of the acrylate moiety electrophilic and susceptible to nucleophilic attack, while the double bond is highly prone to radical addition.

The most significant reaction of dimethyl 1,3-phenylenediacrylate is polymerization. As a difunctional monomer, it can act as a crosslinker to form three-dimensional polymer networks.

-

Free-Radical Polymerization: This is the most common method for polymerizing acrylates. The polymerization is initiated by free radicals generated from a thermal or photochemical initiator. [6] * Initiators: Common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). [7] * Mechanism: The reaction proceeds via the standard steps of initiation, propagation, and termination. During propagation, the growing polymer radical adds to the double bond of a monomer molecule. The presence of two acrylate groups allows for the formation of a crosslinked network structure.

Caption: Free-radical polymerization and crosslinking workflow.

-

Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize polymers with controlled molecular weights and narrow distributions. [8]

The electrophilic β-carbon of the acrylate system is susceptible to conjugate addition by a wide range of nucleophiles, such as amines, thiols, and carbanions. This reaction is synthetically useful for introducing new functional groups.

The electron-deficient double bonds of the acrylate groups can participate as dienophiles in Diels-Alder reactions with electron-rich dienes, providing a route to cyclic structures. [9]

Reactivity of the Aromatic Ring

The two electron-withdrawing acrylate groups deactivate the benzene ring towards electrophilic aromatic substitution. Any substitution that does occur would be directed to the positions ortho and para to both groups (i.e., the 2, 4, and 6 positions, with the 5 position being sterically hindered).

Applications in Research and Development

The unique structure of dimethyl 1,3-phenylenediacrylate makes it a versatile monomer in material science and potentially in drug development.

-

Polymer and Material Science: Its primary application is as a crosslinking agent in the synthesis of polymers. The resulting crosslinked materials can have high thermal stability and mechanical strength. These polymers can be used in coatings, adhesives, and as thermosetting resins. [10]The rigid phenyl core can impart desirable properties such as a high glass transition temperature (Tg) to the resulting polymer. [8]* Drug Development and Delivery: While direct applications in drug development are not widely documented, diacrylate-based polymers are used to create hydrogels for controlled drug release and tissue engineering scaffolds. The biocompatibility and degradation profile of the resulting polymer would be key considerations for such applications.

Experimental Protocols

The following section provides a representative protocol for the free-radical polymerization of dimethyl 1,3-phenylenediacrylate.

Protocol: Free-Radical Solution Polymerization

This protocol describes a typical procedure for synthesizing a crosslinked polymer network from dimethyl 1,3-phenylenediacrylate using a thermal initiator.

Materials:

-

Dimethyl 1,3-phenylenediacrylate

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Schlenk flask with a magnetic stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve dimethyl 1,3-phenylenediacrylate (e.g., 2.46 g, 10 mmol) in anhydrous toluene (e.g., 20 mL). Add the free-radical initiator, AIBN (e.g., 0.016 g, 0.1 mmol, 1 mol% relative to monomer).

-

Degassing: Seal the flask and degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir the reaction mixture under an inert atmosphere (N₂ or Ar). The reaction time will vary depending on the desired conversion, but typically ranges from 6 to 24 hours. As the reaction progresses, the solution will become more viscous, and eventually, a gel may form, indicating crosslinking.

-

Isolation of Polymer: After the desired reaction time, cool the flask to room temperature. Pour the viscous solution or gel into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

-

Purification: Stir the precipitate in fresh methanol, then collect the polymer by filtration. Wash the polymer with additional methanol to remove any unreacted monomer and initiator.

-

Drying: Dry the resulting polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Self-Validation and Characterization:

-

Confirmation of Polymerization: The formation of an insoluble solid (gel) is a strong indication of successful crosslinked polymerization. For soluble (non-crosslinked or lightly crosslinked) polymers, techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index. [11]* Structural Characterization: The structure of the polymer can be confirmed by FT-IR spectroscopy (disappearance of the C=C vinyl peak) and solid-state NMR.

-

Thermal Properties: The thermal stability and glass transition temperature (Tg) of the polymer can be determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), respectively. [11]

Conclusion

Dimethyl 1,3-phenylenediacrylate is a highly functional monomer with significant potential in the field of polymer chemistry. Its rigid aromatic core and dual reactive acrylate sites allow for the synthesis of well-defined crosslinked polymer networks with potentially enhanced thermal and mechanical properties. A thorough understanding of its synthesis, reactivity, and polymerization behavior is crucial for designing and developing novel materials for a wide range of applications, from industrial coatings to advanced biomedical devices.

References

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Jakhar, A. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Sample Lab Report - The Wittig Reaction. (n.d.). EduBirdie. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Wittig Reaction. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

- Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2235.

- de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen.

- Rojas-García, E., et al. (2019). Mesoporous Palladium N,N'-Bis(3-Allylsalicylidene)o-Phenylenediamine-Methyl Acrylate Resins as Heterogeneous Catalysts for the Heck Coupling Reaction.

-

P8747-DMSDPS-2acrylate. (n.d.). Polymer Source. Retrieved from [Link]

- Afrizal, A., et al. (2021). Synthesis liquid crystal composites diacrylate resin of 2-methyl-1,4-phenylene bis(4-(3-acryloyloxy)propoxy)benzoate) with methyl methacrylate. Journal of Physics: Conference Series, 2193, 012023.

- Cunningham, V. J., et al. (2017). Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly. Polymer Chemistry, 8(32), 4811-4821.

- Cacchi, S., & Fabrizi, G. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 16(6), 4643-4665.

- Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacryl

- Wesslén, B., et al. (2007). Synthesis and characterization of poly (phenyl methacrylates). Journal of Polymer Science: Polymer Symposia, 42(1), 457-465.

-

Synthesis and characterization of poly (phenyl methacrylates). (2007, March 8). Semantic Scholar. Retrieved from [Link]

- Aouissi, A. (2020).

- Synthesis and characterization of functionalized phenyl acrylate polymer supports. (n.d.).

- Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166.

- Synthesis and characterization of poly(N-phenyl methacrylamide-co-methyl methacrylate)

- Lessard, B., & Marić, M. (2013). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. Express Polymer Letters, 7(10), 847-858.

- Graphical Abstracts. (n.d.). Division of Polymer Chemistry (POLY).

- Synthesis of 1,3-dimethyl polyphenylene vinylene. (n.d.).

- Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (n.d.). The Diels–Alder reaction has a preeminent position in organic synthesis. Science of Synthesis, 47.1, 561-692.

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01161J [pubs.rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Properties and Applications of Acrylates | IntechOpen [intechopen.com]

- 11. academia.edu [academia.edu]

The Thermodynamic Stability of Meta-Phenylenediacrylate Derivatives: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of meta-phenylenediacrylate derivatives. As a class of molecules holding significant promise in pharmaceuticals and advanced materials, a thorough understanding of their stability is a prerequisite for successful application. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and computational approaches. We will explore the key structural features governing stability, present detailed protocols for robust experimental evaluation, and outline computational workflows for predictive analysis, creating a self-validating framework for researchers.

PART 1: The Centrality of Thermodynamic Stability

In both drug development and materials science, thermodynamic stability is not merely a parameter to be measured but a critical determinant of a product's success. For a pharmaceutical compound, it dictates shelf-life, influences degradation pathways which can produce toxic impurities, and impacts bioavailability.[1][2] In materials science, the stability of monomeric units like phenylenediacrylates is fundamental to the durability, performance, and safety of the resulting polymers.

Meta-phenylenediacrylate derivatives, featuring a 1,3-substitution pattern of acrylate groups on a central phenyl ring, present a unique stability profile. Unlike their para-isomers, the meta-linkage disrupts end-to-end electronic conjugation, which can influence both thermal and chemical resilience. This guide provides the foundational knowledge and practical methodologies to navigate these properties.

PART 2: Structural Architecture and Its Influence on Stability

The stability of a meta-phenylenediacrylate is a composite of several molecular features. A rational design approach requires a deep understanding of how these elements interact.

-

The Meta-Substitution Pattern: The 1,3 arrangement on the phenyl ring creates a "kinked" geometry, limiting the extent of π-system conjugation compared to the linear para-isomer. This generally reduces resonance stabilization, but in turn, offers greater conformational flexibility, a property that can be crucial for binding to biological targets.

-

The Acrylate Ester Group: The ester moieties are often the most reactive sites on the molecule. Their stability is highly susceptible to hydrolysis, a common degradation pathway.[3] The nature of the alkyl or aryl group (R in -COOR) is critical:

-

Steric Hindrance: Bulkier R-groups can physically shield the electrophilic carbonyl carbon from nucleophilic attack (e.g., by water), thus slowing hydrolysis.

-

Electronic Effects: Electron-withdrawing R-groups can stabilize the ester linkage, while electron-donating groups may render it more susceptible to hydrolysis. The resistance to hydrolysis for simple alkyl acrylates often follows the order: butyl acrylate > ethyl acrylate > methyl acrylate.[3]

-

-

Ring Substituents: Additional functional groups on the phenyl ring can profoundly modulate the molecule's electronic properties and, consequently, its stability. For example, a strongly electron-withdrawing nitro group can increase the thermal decomposition temperature, whereas an electron-donating methoxy group might lower it. The position of these substituents relative to the acrylate groups also plays a key role in their inductive and resonance effects.

PART 3: Experimental Evaluation of Thermal Stability

A robust assessment of thermodynamic stability relies on a combination of orthogonal experimental techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation, providing quantitative data on phase transitions and thermal decomposition.[4][5]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing precise information on thermal decomposition events.[5]

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of the meta-phenylenediacrylate derivative into a clean, inert TGA crucible (e.g., alumina or platinum). An even, thin layer of the sample is preferred.

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 30-60 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.[6]

-

Equilibrate the sample at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C, well beyond complete decomposition) at a constant heating rate of 10 °C/min.[6]

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 1% or 5% mass loss occurs (T1% or T5%).[7]

-

Identify the temperature of the maximum rate of decomposition from the peak of the first derivative of the TGA curve (DTG curve).

-

For advanced kinetic analysis, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) and apply isoconversional models like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods to determine the activation energy of decomposition.[8]

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions.[5] The melting point (Tm) and enthalpy of fusion (ΔHf) are direct indicators of the stability of the crystal lattice.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Experimental Conditions:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.[6]

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min to a point approximately 30 °C above the expected melting point. This scan records the properties of the initial material.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C. This allows for observation of crystallization behavior.

-

Second Heat: Ramp the temperature again at 10 °C/min. This scan reveals the material's intrinsic properties after erasing its prior thermal history.

-

-

Data Analysis:

-

From the second heating scan, determine the onset of the melting peak as the melting temperature (Tm).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf in J/g). A higher Tm and ΔHf generally indicate a more stable and well-ordered crystal lattice.[9]

-

3.3. Data Presentation

Summarizing results in a tabular format allows for direct comparison of structure-stability relationships.

Table 1: Thermal Properties of Hypothetical Meta-Phenylenediacrylate (MPDA) Derivatives

| Compound ID | Ring Substituent | Ester Group (R) | Tonset (TGA, °C) | Tm (DSC, °C) | ΔHf (DSC, J/g) |

| MPDA-H | None | Methyl | 225 | 118 | 125 |

| MPDA-NO₂ | 4-Nitro | Methyl | 250 | 145 | 150 |

| MPDA-OMe | 4-Methoxy | Methyl | 210 | 105 | 110 |

| MPDA-tBu | None | tert-Butyl | 235 | 124 | 132 |

PART 4: Predictive Insights through Computational Chemistry

While experimental methods provide definitive data, computational modeling offers predictive power and mechanistic insight at the molecular level. Density Functional Theory (DFT) is a powerful tool for this purpose.[10] It can be used to calculate thermodynamic properties and rank the relative stability of different derivatives before they are synthesized.[11]

A typical workflow involves optimizing the molecular geometry to find the lowest energy conformation, followed by a frequency calculation to confirm it is a true minimum and to derive thermodynamic data like Gibbs free energy. A more negative Gibbs free energy of formation indicates greater thermodynamic stability.[11]

Caption: A standard workflow for assessing relative thermodynamic stability using DFT.

PART 5: A Self-Validating Approach to Degradation

Trustworthy stability data requires a self-validating system where results from one technique corroborate another. This is particularly important when investigating degradation pathways. A forced degradation study is an excellent example. Here, the compound is subjected to harsh conditions (e.g., acid, base, heat, oxidation) to accelerate decomposition.

The resulting mixture is then analyzed using a separation technique like HPLC to identify and quantify the degradation products. These findings can be directly correlated with the mass loss events observed in TGA, confirming the chemical nature of the decomposition process.

Caption: A self-validating workflow combining thermal and chromatographic analysis.

PART 6: Conclusion and Outlook

The thermodynamic stability of meta-phenylenediacrylate derivatives is a controllable parameter, governed by understandable structure-property relationships. By employing a synergistic approach that combines robust experimental techniques like TGA and DSC with the predictive power of computational methods like DFT, researchers can effectively characterize, predict, and engineer the stability of these valuable compounds. This integrated, self-validating framework is essential for accelerating the development of safer, more effective drugs and more durable, high-performance materials.

References

- Acrylic Ester Polymers. (n.d.). In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc.

-

Hydrothermal Synthesis, Structures, and Properties of Manganese(II) and Zinc(II) Coordination Polymers with Different Phenylenediacrylates. (2009). Crystal Growth & Design, ACS Publications. [Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (n.d.). DTIC. [Link]

-

Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report CMMT(A) 75. [Link]

-

Lugo, L., et al. (2007). Properties and structure of aromatic ester solvents. The Journal of Chemical Physics. [Link]

-

Blokhin, A.V., & Kabo, G.J. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate. [Link]

-

Blokhin, A.V., & Kabo, G.J. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. NIST. [Link]

-

Frazzica, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

-

Summary of Methods for Testing the Thermodynamic Properties of Materials. (2024). Universallab. [Link]

-

Wang, Y., et al. (2023). Exploration on thermal behavior of synthetic ester with antioxidant based on thermodynamic analysis and molecular simulations. PubMed. [Link]

-

Iscen, A., et al. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. PMC. [Link]

-

Frazzica, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

-

How to Stabilize Acrylic Resin Color in Long-Term Exposure. (2023). Patsnap Eureka. [Link]

-

Al-Bayati, M. F., & Al-Amery, M. H. M. (2019). Synthesis and thermal properties of some phenolic resins. Iraqi Journal of Science. [Link]

-

A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. (2019). AIDIC. [Link]

-

Synthesis of Novel Polymeric Acrylate-Based Flame Retardants Containing Two Phosphorus Groups in Different Chemical Environments and Their Influence on the Flammability of Poly (Lactic Acid). (2020). MDPI. [Link]

-

Ribeiro da Silva, M.A.V., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. MDPI. [Link]

Sources

- 1. Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Stabilize Acrylic Resin Color in Long-Term Exposure [eureka.patsnap.com]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 5. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Exploration on thermal behavior of synthetic ester with antioxidant based on thermodynamic analysis and molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

- 10. Properties and structure of aromatic ester solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

solubility profile of dimethyl m-phenylenediacrylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Dimethyl m-Phenylenediacrylate in Organic Solvents

Authored by: Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of dimethyl m-phenylenediacrylate in a range of common organic solvents. We delve into the predictive power of Hansen Solubility Parameters (HSP) as a tool for solvent selection and provide detailed, step-by-step experimental protocols for accurate solubility measurement. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a robust framework for understanding and characterizing the solubility of this and other related compounds.

Introduction to Dimethyl m-Phenylenediacrylate and the Significance of its Solubility

Dimethyl m-phenylenediacrylate is a chemical compound with a symmetrical structure featuring a central benzene ring and two opposing methyl acrylate groups. Its structural characteristics, including the aromatic ring and ester functionalities, suggest a nuanced solubility behavior that is highly dependent on the nature of the solvent.

A comprehensive understanding of the solubility profile of dimethyl m-phenylenediacrylate is paramount for several key aspects of its application and development:

-

Synthesis and Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and purity during the synthesis of dimethyl m-phenylenediacrylate.

-

Purification and Crystallization: Effective purification often relies on selective crystallization from a suitable solvent system, which necessitates a thorough knowledge of its solubility at different temperatures.

-

Formulation and Drug Delivery: For potential pharmaceutical applications, solubility in various organic solvents is a critical determinant of its suitability for different formulation strategies, such as solvent casting for polymer-based drug delivery systems.

-

Analytical Method Development: The selection of an appropriate solvent is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Given the absence of a comprehensive, publicly available solubility dataset for dimethyl m-phenylenediacrylate, this guide provides the theoretical framework and practical methodologies to empower researchers to generate and interpret this critical data.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the likely solubility of a compound in various solvents, enabling a more targeted and efficient experimental design. Hansen Solubility Parameters (HSP) offer a powerful predictive tool based on the principle of "like dissolves like."[1][2]

HSP decomposes the total Hildebrand solubility parameter into three components representing different intermolecular forces:

-

δD (Dispersion): Accounts for the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Quantifies the energy from hydrogen bonds.

The total Hansen solubility parameter is calculated as:

δ² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

Table 1: Hansen Solubility Parameters for a Selection of Common Organic Solvents [1][3][4]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

| o-Xylene | 17.8 | 1.0 | 3.1 |

By comparing the estimated HSP of dimethyl m-phenylenediacrylate with the values in Table 1, a researcher can prioritize solvents for experimental investigation.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, experimental determination remains the gold standard for accurately quantifying solubility. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of dimethyl m-phenylenediacrylate.

Materials and Equipment

-

Dimethyl m-phenylenediacrylate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Figure 1: Experimental workflow for determining the equilibrium solubility of dimethyl m-phenylenediacrylate.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of dimethyl m-phenylenediacrylate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, a centrifuge can be used to facilitate this separation.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of dimethyl m-phenylenediacrylate of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of dimethyl m-phenylenediacrylate in the tested solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 2: Hypothetical Solubility Data for Dimethyl m-Phenylenediacrylate at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.0004 |

| Toluene | 2.4 | 5.2 | 0.021 |

| Dichloromethane | 3.1 | 15.8 | 0.064 |

| Tetrahydrofuran (THF) | 4.0 | 25.3 | 0.103 |

| Acetone | 5.1 | 30.1 | 0.122 |

| Ethyl Acetate | 4.4 | 18.9 | 0.077 |

| Acetonitrile | 5.8 | 12.5 | 0.051 |

| N,N-Dimethylformamide (DMF) | 6.4 | 45.7 | 0.186 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 50.2 | 0.204 |

| Isopropanol | 3.9 | 2.5 | 0.010 |

| Ethanol | 4.3 | 1.8 | 0.007 |

| Methanol | 5.1 | 0.9 | 0.004 |

| Water | 10.2 | < 0.01 | < 0.00004 |

Analysis and Interpretation of Solubility Data

The relationship between solvent properties and the solubility of dimethyl m-phenylenediacrylate can be visualized to gain further insights.

Figure 2: Key solvent properties influencing the solubility of dimethyl m-phenylenediacrylate.

Based on the hypothetical data and the structure of dimethyl m-phenylenediacrylate, the following trends can be anticipated:

-

Low Solubility in Non-Polar Solvents: The presence of polar ester groups and the aromatic ring generally leads to poor solubility in non-polar aliphatic solvents like hexane and heptane.

-

Good Solubility in Aprotic Polar Solvents: Solvents like DMF, DMSO, and THF are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the ester groups of the solute.

-

Moderate to Low Solubility in Protic Solvents: Protic solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors. While they can interact with the carbonyl oxygens of the ester groups, the strong self-association of the alcohols can hinder the dissolution of the relatively non-polar phenylenediacrylate backbone.

-

Insolubility in Water: The large, non-polar aromatic and acrylate portions of the molecule are expected to make it practically insoluble in water.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By combining the predictive power of Hansen Solubility Parameters with a robust experimental methodology, researchers can efficiently and accurately characterize this critical physicochemical property. The insights gained from a detailed solubility profile are invaluable for optimizing synthetic and purification processes, as well as for designing effective formulation strategies. The principles and protocols outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for scientists in the chemical and pharmaceutical industries.

References

- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Royal Society of Chemistry.

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software.

- COSMOlogic. (n.d.). Predicting solubilities in polymer systems using COSMO-RS.

- Frontiers. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.

- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Unknown. (n.d.). Solubility test for Organic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2020, June 29).

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- ACS Publications. (2019, July 1).

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

Sources

- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

crystal packing and lattice parameters of dimethyl m-phenylenediacrylate

An In-depth Technical Guide to the Anticipated Crystal Packing and Lattice Parameters of Dimethyl m-Phenylenediacrylate

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anticipated crystal structure of dimethyl m-phenylenediacrylate. In the absence of a publicly available experimental crystal structure, this document serves as a predictive guide, outlining the expected molecular conformation, intermolecular interactions, and crystal packing motifs based on established crystallographic principles and data from analogous structures. Furthermore, it details the requisite experimental and computational methodologies for the complete determination and characterization of its solid-state architecture.

Introduction: The Significance of Solid-State Structure

Dimethyl m-phenylenediacrylate is a molecule of interest in materials science and polymer chemistry, potentially serving as a monomer for novel polymers or as a building block in crystal engineering. Its chemical structure, featuring a central phenyl ring with two extended acrylate substituents at the meta-positions, suggests a propensity for specific and directional intermolecular interactions that will govern its solid-state properties. Understanding the crystal packing is paramount, as it dictates crucial material characteristics such as solubility, dissolution rate, stability, and mechanical properties.[1]

The three-dimensional arrangement of molecules in a crystal is a consequence of a delicate balance of attractive and repulsive forces, including hydrogen bonding, π-π stacking, and van der Waals interactions.[1] For drug development professionals, the crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability.

Molecular Structure and Conformational Analysis

The foundational element of any crystal structure is the conformation of the individual molecule. For dimethyl m-phenylenediacrylate, the key conformational degrees of freedom are the torsion angles around the C-C single bonds connecting the phenyl ring to the acrylate moieties and the orientation of the methyl ester groups.

Caption: Molecular structure of dimethyl m-phenylenediacrylate.

It is anticipated that the molecule will adopt a largely planar conformation to maximize π-system conjugation, although some out-of-plane twisting of the ester groups is likely to alleviate steric hindrance.

Predicted Intermolecular Interactions and Crystal Packing

Based on the functional groups present in dimethyl m-phenylenediacrylate, several key intermolecular interactions are expected to dictate the crystal packing. The absence of strong hydrogen bond donors means that weaker C-H···O interactions, π-π stacking, and dipole-dipole interactions will be the primary drivers of the supramolecular assembly.

C-H···O Interactions: The carbonyl oxygen atoms of the acrylate groups are expected to act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic C-H groups of neighboring molecules. These interactions, though individually weak, can collectively contribute significantly to the lattice energy.

π-π Stacking: The electron-rich phenyl rings are likely to engage in π-π stacking interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric demands of the acrylate substituents.

Dipole-Dipole Interactions: The ester functionalities introduce dipoles into the molecule. The crystal packing will likely arrange the molecules to optimize the alignment of these dipoles, contributing to the overall stability of the lattice.

Caption: Key intermolecular interactions hypothesized for dimethyl m-phenylenediacrylate.

Given these interactions, common packing motifs such as herringbone or layered structures are plausible. The specific arrangement will determine the unit cell parameters and space group.

Experimental Determination of Crystal Structure and Lattice Parameters

The definitive determination of the crystal structure of dimethyl m-phenylenediacrylate requires the growth of high-quality single crystals followed by single-crystal X-ray diffraction (SCXRD).

Crystal Growth Methodology

The first and often most challenging step is the growth of single crystals suitable for SCXRD. A systematic approach is recommended:

-

Solvent Screening: A broad range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) should be screened.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled.

-

Single-Crystal X-ray Diffraction (SCXRD) Protocol

Once suitable crystals are obtained, the following SCXRD workflow is employed:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[2][3]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

-

Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.

Caption: Experimental workflow for single-crystal X-ray diffraction.

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the crystallographic data.[4][5][6]

Predicted Crystallographic Data

While experimental data is not available, we can predict a likely crystal system and space group based on the molecular symmetry and common packing arrangements for organic molecules. Dimethyl m-phenylenediacrylate has low molecular symmetry, making a monoclinic or triclinic crystal system highly probable. Common space groups for chiral molecules (if resolution of enantiomers occurs upon crystallization) or achiral molecules in these systems include P2₁/c, C2/c, and P-1.

Table 1: Anticipated Crystallographic Parameters for Dimethyl m-Phenylenediacrylate

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Triclinic | Low molecular symmetry is common for organic molecules. |

| Space Group | P2₁/c, C2/c, or P-1 | These are among the most common space groups for organic compounds. |

| Molecules per Unit Cell (Z) | 2, 4, or 8 | Dependent on the specific space group and packing efficiency. |

| a, b, c (Å) | 5-20 Å | Typical range for small organic molecules. |

| α, γ (°) | 90° (for monoclinic) | By definition of the monoclinic system. |

| β (°) | 90-120° (for monoclinic) | Common for monoclinic systems. |

| α, β, γ (°) | Not 90° (for triclinic) | By definition of the triclinic system. |

Computational Prediction and Analysis

In parallel with experimental efforts, computational methods can provide valuable insights into the likely crystal structure.

-

Conformational Search: To identify low-energy gas-phase conformations of the molecule.

-

Crystal Structure Prediction (CSP): Algorithms can be used to generate a landscape of possible crystal structures, ranked by their predicted lattice energies. This can guide the interpretation of experimental powder X-ray diffraction data and help in identifying potential polymorphs.

Conclusion

While the definitive crystal structure of dimethyl m-phenylenediacrylate remains to be experimentally determined, this guide provides a robust framework for its prediction and eventual characterization. The molecule is expected to adopt a largely planar conformation and pack in a manner that optimizes C-H···O interactions and π-π stacking. The methodologies for single-crystal growth and X-ray diffraction outlined herein provide a clear path to obtaining the precise lattice parameters and understanding the intricate details of its solid-state architecture. The insights gained from such a study will be invaluable for the rational design of materials and for controlling the solid-state properties of this and related compounds.

References

- This citation is intentionally left blank as no direct experimental d

-

McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). Available at: [Link]

-

CCDC. A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Available at: [Link]

- This citation is intentionally left blank as no direct experimental d

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available at: [Link]

- This citation is intentionally left blank as no direct experimental d

-

Metadata Standards Catalog Working Group. (2011). CIF (Crystallographic Information Framework). Metadata Standards Catalog. Available at: [Link]

-

Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Available at: [Link]

- This citation is intentionally left blank as no direct experimental d

- This citation is intentionally left blank as no direct experimental d

- This citation is intentionally left blank as no direct experimental d

- This citation is intentionally left blank as no direct experimental d

-

Sherrill, C. D. Research: Intermolecular Interactions. Sherrill Group. Available at: [Link]

- This citation is intentionally left blank as no direct experimental d

-

Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. Geochemical Instrumentation and Analysis. Available at: [Link]

Sources

UV-Vis Absorption Characteristics and Photochemical Behavior of Dimethyl m-Phenylenediacrylate: A Technical Guide

Introduction to the Molecular Architecture

As application scientists, we frequently leverage topochemical postulates to design solid-state photoreactive systems. Dimethyl m-phenylenediacrylate (m-PDAMe) represents a fascinating deviation from standard photopolymerizable monomers. Unlike its para-substituted analog (p-PDAMe), which yields highly crystalline polymers, m-PDAMe undergoes a unique two-step photooligomerization 1.

Crystallographic analysis reveals that m-PDAMe crystallizes in the orthorhombic space group

UV-Vis Absorption Characteristics and Spectral Evolution

The UV-Vis absorption spectrum of m-PDAMe is fundamentally governed by its extended

Ground-State Absorption:

In its unreacted monomeric state, m-PDAMe exhibits a strong, broad absorption band in the UV region, with a

Photochemical Spectral Evolution: Upon irradiation with actinic light (e.g., 365 nm), the [2+2] photocycloaddition is initiated. The spectroscopic signature of this reaction is profound and follows three distinct phenomena:

-

Hypochromic Effect: The intensity of the primary monomer absorption band rapidly decreases. This is the direct result of the consumption of the reactive C=C double bonds.

-

Hypsochromic (Blue) Shift: As the double bonds are converted into aliphatic cyclobutane rings, the extended

-conjugation is abruptly broken. The chromophore is effectively segmented into isolated phenyl rings and ester groups. Consequently, the absorption maximum shifts dramatically to shorter wavelengths ( -

Loss of Isosbestic Points: In simple

photoreactions, clean isosbestic points are maintained. For m-PDAMe, initial isosbestic points may appear during the topochemical dimer formation but quickly vanish as the lattice disorders and random oligomerization ensues, confirming a complex, multi-state kinetic pathway.

Mechanistic Pathway of Photooligomerization

To accurately interpret the UV-Vis kinetic data, one must understand the underlying causality of the reaction mechanism. The photooligomerization of m-PDAMe is not a single-step concerted polymerization.

-

Step 1: Topochemical Control. The initial photon absorption leads to a strictly topochemically controlled [2+2] cycloaddition between molecules related by the

-translation, yielding a dimer with a regular cyclobutane conformation. -

Step 2: Lattice Disordering. The geometric requirements of the V-shaped dimer introduce severe steric strain into the

lattice. The crystal lattice loses its integrity, transitioning into a disordered state. -

Step 3: Random Cycloaddition. Subsequent photon absorption drives random cycloadditions in the now-amorphous matrix, producing oligomers with multiple stereochemical configurations of cyclobutane rings.

Figure 1: Two-step photochemical reaction pathway of m-PDAMe highlighting conjugation loss.

Experimental Protocols: UV-Vis Spectroscopic Analysis

To capture the high-fidelity UV-Vis data required to model this two-step mechanism, a self-validating experimental workflow is essential. Because m-PDAMe is a solid-state reactant, traditional solution-phase transmission spectroscopy is insufficient for capturing lattice-dependent phenomena.

Step-by-Step Methodology for Solid-State UV-Vis Kinetics:

-

Substrate Preparation: Clean quartz substrates (transparent down to 200 nm) using piranha solution, followed by DI water and ethanol rinsing. Dry under a stream of high-purity

. -

Thin-Film Casting: Dissolve m-PDAMe in a volatile, non-absorbing solvent (e.g., spectroscopic grade methanol). Spin-coat the solution onto the quartz substrate at 2000 RPM for 30 seconds to achieve a uniform microcrystalline film. Causality: Thin films prevent detector saturation caused by the remarkably high molar absorptivity (

) of the conjugated monomer. -

Baseline Acquisition: Mount the sample in a UV-Vis spectrophotometer equipped with an integrating sphere. Record the diffuse reflectance spectrum from 200 nm to 500 nm to establish the

baseline. -

In-Situ Irradiation: Irradiate the sample using a collimated LED source (365 nm) at a controlled intensity (e.g.,

). Ensure the beam profile uniformly covers the spectrophotometer's interrogation area. -

Kinetic Monitoring: Program the spectrophotometer to acquire spectra at logarithmic time intervals (e.g., 0, 1, 3, 10, 30, 60, 120 minutes) to capture both the fast topochemical dimerization and the slower random oligomerization.

-

Data Transformation: Convert the raw diffuse reflectance (

) data to absorbance equivalents using the Kubelka-Munk function:

Figure 2: Step-by-step solid-state UV-Vis spectroscopic workflow for monitoring photopolymerization.

Quantitative Data Summary

The distinct photophysical states of m-PDAMe can be tracked via their absorption parameters. Table 1 summarizes the expected quantitative shifts during the experimental workflow.

Table 1: Comparative UV-Vis Absorption Parameters of m-PDAMe Species

| Chemical Species | Physical State | Primary Electronic Transition | Conjugation Status | |

| m-PDAMe Monomer | Microcrystalline Film | ~315 | Fully conjugated (diene + aromatic) | |

| Topochemical Dimer | Strained Lattice | ~280 | Partially broken (one cyclobutane) | |

| Amorphous Oligomer | Disordered Solid | < 260 | Isolated | Fully broken (multiple cyclobutanes) |

Conclusion

The UV-Vis absorption characteristics of dimethyl m-phenylenediacrylate serve as a direct optical readout of its complex solid-state photochemistry. By tracking the hypochromic and hypsochromic shifts, researchers can map the transition from a highly conjugated, topochemically controlled crystalline monomer to an amorphous, non-conjugated oligomer network. Rigorous application of solid-state spectroscopic techniques, particularly integrating sphere measurements coupled with Kubelka-Munk transformations, is paramount for extracting reliable kinetic data in these self-disordering systems.

References

-

Title: The Crystal and Molecular Structure of Dimethyl m-Phenylenediacrylate Source: Bulletin of the Chemical Society of Japan (1977) URL: [Link]

-

Title: Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals Source: MDPI (2010) URL: [Link]

-

Title: Steady-state UV/Vis absorption of E,E-DPD Source: ResearchGate (2022) URL: [Link]

Sources

Literature Review and Technical Guide: Meta-Substituted Phenylenediacrylates

Executive Summary

Meta-substituted phenylenediacrylates, frequently denoted as m-phenylenediacrylates (m-PDA) or 1,3-phenylenediacrylates, are highly versatile bifunctional molecules that bridge the disciplines of coordination chemistry and polymer science. Unlike their rigid para-substituted counterparts, the meta substitution introduces a critical 120° bond angle, imparting unique conformational flexibility. This technical guide synthesizes current literature to explore the dual utility of m-PDA: as a dynamic dicarboxylate ligand in the hydrothermal synthesis of Metal-Organic Frameworks (MOFs), and as a robust, photopolymerizable cross-linking agent in the development of porous gels and biodegradable biomaterials.

Structural Dynamics & Mechanistic Principles

Conformational Flexibility in Coordination Chemistry

The stereochemistry of the phenylenediacrylate backbone dictates its macroscopic material properties. Para-phenylenediacrylates (p-PDA) enforce rigid, linear geometries that often result in liquid crystalline phases or simple 1D polymeric chains 1. In contrast, the 1,3-substitution of m-PDA provides a V-shaped, 120° directional angle . This geometry is critical for forming complex 2D bilayers and 3D metal-organic frameworks because it allows the ligand to bend, twist, and accommodate the specific coordination spheres of various transition metals (e.g., Zn²⁺, Mn²⁺, Pr³⁺) without steric clashing , 2.

Solid-State Photopolymerization & Cross-Linking

Beyond coordination chemistry, the terminal acrylate groups of m-PDA are highly susceptible to photochemical activation. Under UV irradiation, these double bonds undergo a topochemically controlled[2+2] cycloaddition 3. This "four-center type photopolymerization" forms robust cyclobutane rings, effectively linking monomeric units into a highly cross-linked polymer network [[3]](). When utilized in soft matrices, m-PDA acts as a potent cross-linking agent, creating structural integrity in porous gels and biodegradable plastics 4, [[5]]().

Figure 1: Photochemical [2+2] cycloaddition pathway of m-phenylenediacrylate.

Experimental Protocols & Methodologies

Solvothermal Synthesis of Luminescent Zn-m-PDA MOFs

Objective: Synthesize [Zn(mpda)(H₂O)] for application as a luminescent chemical sensor 2.

Causality & Logic: Solvothermal conditions are strictly required because the high-pressure, high-temperature environment provides the thermodynamic activation energy needed for the flexible m-PDA ligand to overcome kinetic traps (amorphous aggregates) and achieve its highly ordered crystalline form 2.

Step-by-Step Methodology:

-

Precursor Mixing: Combine equimolar amounts of H₂mpda and Zn(NO₃)₂ in a mixed solvent system (e.g., DMF/H₂O). The mixed solvent balances the solubility of the hydrophobic organic ligand and the hydrophilic inorganic salt.

-

Solvothermal Heating: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat to 120–150 °C for 72 hours. Autogenous pressure prevents solvent evaporation while driving coordinate bond formation.

-

Controlled Cooling: Cool the reactor to room temperature at a strict rate of 5 °C/h. Slow cooling prevents rapid, chaotic nucleation, favoring the growth of high-quality single crystals .

-

Washing: Isolate the crystals via filtration and wash sequentially with DMF and ethanol to remove unreacted precursors.

Self-Validating System: This protocol validates itself macroscopically through the emergence of distinct, geometrically regular crystals. If an amorphous powder forms, it indicates the cooling rate was too fast or the solvent ratio was imbalanced. Phase purity is definitively confirmed when the Powder X-Ray Diffraction (PXRD) pattern matches the simulated single-crystal structure.

Figure 2: Solvothermal synthesis workflow for luminescent m-PDA MOFs.

UV-Curing of m-PDA Cross-Linked Porous Gels

Objective: Fabricate a macroporous gel for chromatography or cell growth support using 1,3-phenylenediacrylate as the structural cross-linker 4.

Causality & Logic: The physical pore size of the resulting gel is directly dictated by the photopolymerization kinetics. High-intensity UV light causes rapid cross-linking, trapping the matrix before constituents can aggregate, yielding small pores. Conversely, low-intensity UV light slows the reaction, allowing aggregation and resulting in larger, interconnected pores 4.

Step-by-Step Methodology:

-

Formulation: Dissolve the primary monomer, m-PDA cross-linker, and a free-radical photoinitiator in a porogenic solvent.

-

UV Irradiation: Expose the solution to a calibrated UV light source (λ > 340 nm). Adjust the intensity (W/cm²) based on the target pore size (high intensity for nanopores; low intensity for macropores).

-

Solvent Extraction: Wash the cured composite material with an aggressive solvent (e.g., acetone or ethanol) to remove any unreacted monomers and the porogen.

Self-Validating System: The system is self-validating through solvent resistance. A properly cross-linked m-PDA gel will retain its macroscopic shape and resist dissolution during the aggressive washing phase. The kinetic control of pore size is subsequently verified via Scanning Electron Microscopy (SEM).

Quantitative Data & Application Summary

The following table summarizes the diverse applications and functional properties of m-PDA derived materials across different matrices and metal centers:

| Material / Compound | Active Matrix / Metal | Key Property / Mechanism | Primary Application | Ref |

| [Zn(mpda)(H₂O)] | Zn(II) | High luminescent quenching with acetone; fluorescence changes with Fe³⁺/Bi²⁺ | Luminescent sensing, molecular logic gates | 2 |

| [Mn₂(mpda)₂(phen)₂] | Mn(II) | Weak intradimer antiferromagnetic exchange via carboxylate bridges | Magnetic coordination polymers | |

| [Pr₂(mpda)₂(H₂O)₂(CHOO)₂] | Pr(III) | Selective luminescent sensory response to Ni²⁺ ions | Chemical sensing / Detection | 2 |

| m-PDA Cross-Linked Gel | Polymer | Tunable pore size via UV intensity kinetic control | Chromatography, cell growth support | 4 |

| m-PDA Protein Plastic | Protein | Intermolecular chemical bonding reducing polymer chain mobility | Biodegradable plastics, water barriers | [[5]]() |

Emerging Applications in Biomaterials

Recent advancements have leveraged 1,3-phenylenediacrylate in the formulation of biodegradable protein-based plastics 5. Native proteins often lack the mechanical strength required for industrial plastic alternatives. By introducing m-PDA as a photo-crosslinker alongside an appropriate photoinitiator, UV irradiation triggers a rapid chain reaction that binds the protein matrices together 5. This process creates dense intermolecular chemical bonding, increases molecular packing, and significantly reduces polymer chain mobility. The macroscopic result is a biodegradable material that exhibits vastly improved tensile strength and a high degree of water resistance, overcoming the traditional limitations of protein-based resins 5.

References

- Preparation and Properties of p-phenylenediacrylic Acid Derivatives Source: ResearchGate URL

- Hydrothermal Synthesis, Structures, and Properties of Manganese(II) and Zinc(II)

- Source: OSTI.

- Composite materials comprising supported porous gels (US8383782B2)

- Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers Source: PMC - NIH URL

- Biodegradable protein-based plastics with improved mechanical strength and water resistance (US11739216B2)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure and optical property of three coordination polymer constructed from m-phenylenediacrylate acid (Journal Article) | OSTI.GOV [osti.gov]

- 3. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8383782B2 - Composite materials comprising supported porous gels - Google Patents [patents.google.com]

- 5. US11739216B2 - Biodegradable protein-based plastics with improved mechanical strength and water resistance - Google Patents [patents.google.com]

An In-depth Technical Guide to the Melting Point and Thermal Transitions of Dimethyl 1,4-Phenylenediacrylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal properties of dimethyl 1,4-phenylenediacrylate, a key monomer in various polymer and materials science applications. A detailed analysis of its melting point and other thermal transitions is presented, supported by established analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Important Note on Isomer Specificity: Extensive literature searches for the thermal properties of dimethyl m-phenylenediacrylate did not yield specific experimental data. The following guide is therefore focused on the well-characterized isomer, dimethyl 1,4-phenylenediacrylate (the para-isomer). While the fundamental principles of thermal analysis are applicable to both isomers, the specific transition temperatures and enthalpy values presented herein are exclusive to the para-isomer.

Introduction to Dimethyl 1,4-Phenylenediacrylate

Dimethyl 1,4-phenylenediacrylate is a difunctional monomer characterized by a central phenylene ring and two terminal methyl acrylate groups. This structure imparts rigidity from the aromatic core and reactivity from the acrylate functionalities, making it a valuable building block in the synthesis of cross-linked polymers. These polymers find applications in diverse fields, including the formulation of dental resins, adhesives, and advanced composite materials.

A thorough understanding of the thermal behavior of this monomer is paramount for its effective utilization. The melting point dictates the processing conditions, while other thermal transitions, such as crystallization and decomposition, provide insights into its stability and potential polymerization behavior under thermal stress.

Thermal Properties of Dimethyl 1,4-Phenylenediacrylate

The primary thermal transition of interest for a crystalline solid like dimethyl 1,4-phenylenediacrylate is its melting point. This is the temperature at which the material transitions from a solid to a liquid state.

| Thermal Property | Value | Analytical Method | Reference |

| Melting Point | 166.0 to 170.0 °C | Not Specified (likely capillary method or DSC) | [1] |

This relatively high melting point is indicative of the planar and symmetric structure of the para-isomer, which allows for efficient crystal packing and strong intermolecular forces.

Experimental Determination of Thermal Transitions

To elucidate the thermal properties of dimethyl 1,4-phenylenediacrylate, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative information about thermal transitions that involve a change in enthalpy.

Experimental Protocol: DSC Analysis of Dimethyl 1,4-Phenylenediacrylate

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity dimethyl 1,4-phenylenediacrylate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

Hold at 200 °C for 2 minutes to ensure complete melting.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Reheat the sample from 25 °C to 200 °C at 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting. The second heating scan is often used to ensure a consistent thermal history.

Diagram: DSC Experimental Workflow

Caption: Workflow for DSC analysis of dimethyl 1,4-phenylenediacrylate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA of Dimethyl 1,4-Phenylenediacrylate

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the temperatures at which significant mass loss occurs.

Diagram: Key Thermal Transitions of Dimethyl 1,4-Phenylenediacrylate

Caption: Primary thermal transitions of dimethyl 1,4-phenylenediacrylate.

Interpretation of Thermal Data and Field-Proven Insights

-

Melting Behavior: The sharp melting endotherm observed in the DSC analysis confirms the crystalline nature of dimethyl 1,4-phenylenediacrylate. The melting range of 166-170 °C indicates a high degree of purity. Any significant broadening of this peak or a depression in the melting point would suggest the presence of impurities or a different isomeric composition.

-

Thermal Stability: The TGA data is crucial for establishing the upper-temperature limit for processing and storage. For a monomer intended for polymerization, it is critical that the polymerization temperature is well below the onset of decomposition to avoid side reactions and the formation of degradation byproducts, which can compromise the properties of the final polymer.

-

Polymerization Considerations: The thermal stability data from TGA is also vital for understanding the potential for thermally induced polymerization. While photopolymerization is common for diacrylates, elevated temperatures can also initiate radical polymerization. The TGA curve can help in distinguishing between mass loss due to volatilization of the monomer and mass loss due to decomposition following polymerization.

Conclusion

This technical guide has provided a detailed overview of the melting point and thermal transitions of dimethyl 1,4-phenylenediacrylate. The reported melting point of 166-170 °C is a key parameter for its processing and application. The use of DSC and TGA as complementary techniques provides a comprehensive understanding of its thermal behavior, which is essential for its successful application in the development of advanced polymer systems. It is reiterated that the presented data pertains to the para-isomer, and further experimental work would be required to characterize the meta-isomer.

References

Sources

Electronic Properties and Photochemical Dynamics of Dimethyl m-Phenylenediacrylate (m-PDAMe) in Optoelectronic Applications

Executive Summary

The development of advanced optoelectronic devices relies heavily on materials whose electronic and optical properties can be precisely modulated. Dimethyl m-phenylenediacrylate (m-PDAMe) is a highly specialized photopolymerizable diolefin that undergoes topochemical [2+2] photocycloaddition in the solid state. This whitepaper provides an in-depth technical analysis of the electronic properties of m-PDAMe, detailing how the UV-induced conversion of extended

Electronic Structure and Conjugation Dynamics

The Ground State Electronic Profile

In its monomeric crystalline form, m-PDAMe exhibits an extended

Photochemical Modulation of the HOMO-LUMO Gap

The core utility of m-PDAMe in optoelectronics stems from its ability to undergo a four-center type photopolymerization upon UV irradiation. When excited, the

The Causality of Electronic Shift: This reaction converts

Fig 1. Photochemical pathway of m-PDAMe altering electronic conjugation.

Quantitative Optoelectronic Data

The transition from a crystalline monomer to an amorphous photooligomer yields highly predictable and exploitable shifts in electronic and optical properties. These shifts are summarized below:

| Property | m-PDAMe Monomer (Crystalline) | m-PDAMe Oligomer (Amorphous) | Causality / Optoelectronic Impact |

| Carbon Hybridization | Extended | Localized | Loss of |

| Optical Bandgap ( | Material shifts from UV-absorbing to highly transparent. | ||

| Refractive Index ( | High | ||

| Dielectric Constant ( | Moderate ( | Low ( | Reduced polarizability; useful for insulating TFT layers. |

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the preparation and optoelectronic characterization of m-PDAMe.

Protocol 3.1: Synthesis and Crystal Growth of m-PDAMe

Objective: Isolate high-purity m-PDAMe capable of forming the required

-

Esterification: React m-phenylenediacrylic acid with excess anhydrous methanol in the presence of a catalytic amount of concentrated sulfuric acid (

). Reflux the mixture at 65°C for 12 hours. -

Neutralization & Extraction: Cool the mixture to room temperature, neutralize with saturated sodium bicarbonate (

), and extract the organic layer using dichloromethane ( -

Purification: Dry the organic phase over anhydrous magnesium sulfate (

), filter, and evaporate the solvent under reduced pressure. -

Crystallization (Critical Step): Dissolve the crude m-PDAMe in minimal hot methanol. Allow the solution to undergo slow evaporation at 20°C over 72 hours. This slow thermodynamic control is required to yield the plate-shaped crystals with the strict parallel plane-to-plane stacking necessary for topochemical reactivity[1].